molecular formula C6H9NO2 B12824833 Prop-2-yn-1-yl-L-alanine

Prop-2-yn-1-yl-L-alanine

Cat. No.: B12824833
M. Wt: 127.14 g/mol
InChI Key: CHDFNJBIBXMPCU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-yn-1-yl-L-alanine is a noncanonical amino acid (ncAA) that serves as a powerful tool in chemical biology and protein engineering. This L-alanine derivative features a propargyl side chain, providing a reactive alkyne handle for site-specific bioorthogonal conjugation . As a non-natural amino acid, it is not genetically encoded and must be incorporated into proteins using specialized techniques like Genetic Code Expansion (GCE) . Its primary research value lies in its ability to act as a chemical reporter. Through GCE, researchers can site-specifically incorporate this compound into a protein of interest in response to a nonsense codon, typically the amber stop codon (UAG) . Once incorporated, the alkyne group in its side chain enables selective, copper-free "click" chemistry with molecules containing an azide group. This allows for the post-translational, covalent attachment of a wide range of probes, including fluorophores, affinity tags (like biotin), and other small molecules, directly onto the protein within live cells . This mechanism facilitates the study of protein structure, dynamics, localization, and protein-protein interactions with minimal perturbation to the native protein function, avoiding the need for large fluorescent protein fusions. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2S)-2-(prop-2-ynylamino)propanoic acid

InChI

InChI=1S/C6H9NO2/c1-3-4-7-5(2)6(8)9/h1,5,7H,4H2,2H3,(H,8,9)/t5-/m0/s1

InChI Key

CHDFNJBIBXMPCU-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCC#C

Canonical SMILES

CC(C(=O)O)NCC#C

Origin of Product

United States

Synthesis Strategies and Asymmetric Methodologies for Prop 2 Yn 1 Yl L Alanine and Its Derivatives

Chemo- and Regioselective Synthetic Pathways to Prop-2-yn-1-yl-L-alanine

The selective introduction of a prop-2-yn-1-yl group onto the nitrogen atom of L-alanine requires careful consideration of chemo- and regioselectivity to avoid side reactions, such as esterification of the carboxylic acid or over-alkylation.

N-Alkylation Approaches with Propargyl Moieties

Direct N-alkylation of L-alanine with a propargylating agent is a common and straightforward approach. The nucleophilic nitrogen atom of the amino acid attacks the electrophilic carbon of the propargyl moiety. A widely used propargylating agent is propargyl bromide. nih.govrsc.org The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

The choice of solvent and base is crucial for controlling the reaction's selectivity. Aprotic polar solvents are often employed to facilitate the dissolution of the amino acid salt. The protection of the carboxylic acid group, often as an ester, can prevent unwanted side reactions and improve solubility in organic solvents.

Starting Material Propargylating Agent Base Solvent Product Yield (%)
L-Alanine methyl esterPropargyl bromideK₂CO₃AcetonitrileThis compound methyl ester75-85
N-Boc-L-alaninePropargyl bromideNaHDMFN-Boc-N-propargyl-L-alanine60-70
L-AlaninePropargyl bromideaq. NaOHWater/EthanolThis compound40-50

This table presents typical conditions for the N-propargylation of L-alanine derivatives based on analogous reactions reported in the literature.

Alternative Routes via Amino Acid Precursors

Alternative strategies for the synthesis of this compound involve multi-step sequences starting from different amino acid precursors. One such method is the reductive amination of a suitable keto-acid with propargylamine (B41283). This approach, however, can be challenging due to the instability of the required keto-acid precursor to L-alanine.

A more viable alternative is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which is a one-pot, three-component reaction that can be adapted for the synthesis of propargylamines. rsc.org In a hypothetical application to L-alanine, a derivative of L-alanine where the amino group is transformed into an imine could react with formaldehyde (B43269) and a terminal alkyne in the presence of a catalyst, typically a copper salt. This method offers the advantage of building the desired functionality in a single step.

Another innovative approach involves the direct conversion of N-alkylamines to N-propargylamines through C-H activation promoted by Lewis acid/organocopper catalysis. nih.gov This could potentially be applied to an N-alkyl-L-alanine derivative to introduce the propargyl group.

Stereochemical Control and Enantioselective Synthesis

Maintaining the L-configuration at the alpha-carbon of alanine (B10760859) is paramount. The synthetic strategies must be designed to either preserve the existing stereocenter or to create it with high enantioselectivity.

Chiral Catalyst Applications in this compound Synthesis

The use of chiral catalysts is a powerful tool for achieving enantioselectivity in the synthesis of unnatural amino acids. organic-chemistry.org For the synthesis of this compound, a chiral catalyst could be employed in an asymmetric N-alkylation reaction. For instance, a chiral phase-transfer catalyst could be used in the reaction of an L-alanine ester with propargyl bromide, promoting the reaction to proceed with high stereoselectivity.

Copper-catalyzed enantioselective propargylation reactions have been developed for various nucleophiles. organic-chemistry.org A chiral ligand, such as a derivative of Pybox (pyridine-bis(oxazoline)), can be complexed with a copper(I) salt to create a chiral catalyst. This catalyst could then mediate the enantioselective addition of a propargyl group to an imine derived from an alanine precursor.

Catalyst System Ligand Type Metal Proposed Application Expected Enantiomeric Excess (ee %)
Chiral Phase-Transfer CatalystQuaternary Ammonium (B1175870) Salt-Asymmetric N-alkylation>90
Copper-Pybox complexBis(oxazoline)Cu(I)Enantioselective propargylation of an imine>95

This table illustrates potential chiral catalyst systems for the enantioselective synthesis of this compound based on established methodologies for similar transformations.

Diastereoselective Approaches for L-Configuration Preservation

Diastereoselective methods often rely on the use of a chiral auxiliary. The chiral auxiliary is temporarily attached to the L-alanine molecule, and its steric influence directs the approach of the propargylating agent, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary yields the desired enantiomerically pure product.

Common chiral auxiliaries for amino acid synthesis include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. For the synthesis of this compound, L-alanine could be incorporated into a chiral auxiliary framework. The resulting diastereomeric intermediate would then be N-propargylated. The steric hindrance provided by the auxiliary would control the facial selectivity of the alkylation, thus preserving the L-configuration.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. yale.edusigmaaldrich.comacs.org This can be achieved by employing safer solvents, reducing waste, and using catalytic methods.

Key green chemistry considerations for this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical CO₂. Aqueous N-alkylation of amines has been shown to be a greener alternative. rsc.org

Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste and improve atom economy. yale.edusigmaaldrich.comacs.org Both chiral catalysts and biocatalysts fall under this principle.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot reactions, such as the A³ coupling, are advantageous in this regard. rsc.orgorganic-chemistry.orgsciforum.netscispace.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions can significantly reduce waste and simplify purification processes. rsc.org

Biocatalysis: The use of enzymes for the synthesis of amino acids is a growing area of green chemistry. While a specific enzyme for the direct N-propargylation of L-alanine may not be readily available, enzyme-catalyzed processes could be envisioned for the synthesis of precursors. rsc.orgnih.govresearchgate.net For instance, transaminases could be engineered to accept propargylamine as a donor for the synthesis of the target molecule from a keto-acid.

Green Chemistry Principle Application in Synthesis Potential Benefit
Safer SolventsUse of water or ethanolReduced toxicity and environmental impact
CatalysisUse of chiral copper catalystsReduced waste, high selectivity
Atom EconomyOne-pot A³ coupling reactionFewer reaction steps, less waste
Solvent-Free ConditionsMicrowave-assisted synthesisReduced solvent use, faster reaction times
BiocatalysisEngineered transaminasesHigh selectivity, mild reaction conditions

This table summarizes the application of green chemistry principles to the synthesis of this compound.

Scalability and Efficiency Considerations for Research-Scale Production

The successful application of this compound, also known as L-propargylglycine, in various research fields necessitates synthetic routes that are not only efficient in terms of chemical yield and stereochemical purity but are also scalable to meet the demands of laboratory-scale production, typically in the multigram range. The transition from a small-scale discovery route to a robust research-scale production method involves careful consideration of factors such as reagent cost, operational simplicity, reaction time, and the ease of purification.

A significant challenge in the synthesis of chiral amino acids like L-propargylglycine is the preservation of optical activity throughout the synthetic sequence. Reaction conditions that are viable on a milligram scale may lead to increased racemization when conducted on a larger scale, diminishing the enantiomeric purity of the final product. Therefore, optimization of reaction parameters is crucial. For instance, in synthetic routes involving base-mediated reactions, the choice of base, reaction temperature, and addition times can have a profound impact on the stereochemical outcome.

In the context of producing structurally similar noncanonical amino acids, such as Fmoc-L-homopropargylglycine, research has demonstrated that a meticulous optimization of key steps is essential for achieving high yields and enantiopurity on a gram scale. nih.gov One of the critical transformations in a known synthetic route is the Seyferth-Gilbert homologation, which converts an aldehyde into a terminal alkyne. Initial attempts to scale up this reaction under previously reported conditions resulted in a high degree of racemization, yielding the desired product with a very low enantiomeric excess (ee). nih.gov

To address this, a systematic optimization of the reaction conditions was undertaken. This involved screening different bases and adjusting the reaction temperature and duration. It was found that changing the base from potassium carbonate to cesium carbonate significantly improved the yield. nih.gov Furthermore, controlling the reaction temperature was critical to suppress racemization; conducting the reaction at 0°C was shown to enhance the enantiomeric excess to 99%, although with a reduced yield due to lower conversion rates. nih.gov This highlights a common trade-off in research-scale production between yield and enantiopurity, which must be carefully balanced. Ultimately, a set of optimized conditions was established that provided a good yield without significant loss of optical activity, enabling a successful multigram-scale synthesis. nih.gov

The following interactive table summarizes the optimization of the Seyferth-Gilbert homologation step for an aldehyde precursor, illustrating the impact of different reaction conditions on yield and enantiomeric excess. This data, while for a closely related compound, exemplifies the rigorous process required to develop a scalable and efficient synthesis for research-scale production of this compound.

Table 1. Optimization of Seyferth-Gilbert Homologation for Research-Scale Production

Entry Base Temperature (°C) Time (h) Yield (%) Enantiomeric Excess (ee %) Scale
1 K₂CO₃ Room Temp 16 68 7 ~300 mg
2 K₂CO₃ (less) Room Temp 16 59 74 ~300 mg
3 K₂CO₃ 0 to Room Temp 16 65 85 ~300 mg
4 K₂CO₃ 0 5 55 99 ~300 mg
5 Cs₂CO₃ 0 to Room Temp 16 73 96 ~300 mg

Data adapted from a study on Fmoc-L-homopropargylglycine synthesis, which presents analogous challenges for scalability. nih.gov

Chemical Reactivity and Derivatization for Advanced Research Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Prop-2-yn-1-yl-L-alanine

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and the most prominent reaction involving this compound. This reaction facilitates the covalent ligation of the alkyne group on the amino acid with an azide-containing molecule, forming a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is characterized by its high efficiency, specificity, and biocompatibility under aqueous conditions.

The mechanism involves the in situ formation of a copper(I) acetylide intermediate from the terminal alkyne of this compound. This intermediate then reacts with an organic azide (B81097) in a [3+2] cycloaddition to yield the triazole product. The reaction is typically catalyzed by copper(I) ions, which can be generated from copper(II) salts like CuSO₄ with the addition of a reducing agent such as sodium ascorbate. The use of copper-coordinating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can protect the catalyst from oxidation and improve reaction efficiency.

Key Features of CuAAC with this compound:

High Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer.

Robustness: The reaction is tolerant of a wide range of functional groups and is effective in diverse environments, from simple buffers to complex cell lysates.

Favorable Kinetics: CuAAC exhibits a significant rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction.

This reaction is widely employed for labeling proteins that have metabolically incorporated this compound. For instance, cells cultured with this amino acid will incorporate it into newly synthesized proteins. Subsequent reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) via CuAAC allows for the visualization or purification of these nascent proteins.

Table 1: Common Catalytic Systems for CuAAC Reactions

Catalyst/ComponentRoleTypical ConcentrationNotes
Copper(II) Sulfate (CuSO₄)Copper(I) precursor50-100 µMRequires a reducing agent.
Sodium AscorbateReducing agent500 µM - 1 mMReduces Cu(II) to the active Cu(I) state.
Copper(I) Bromide/Iodide (CuBr/CuI)Direct Copper(I) source50-100 µMCan be sensitive to oxidation.
TBTA/THPTALigand100-500 µMStabilizes the Cu(I) catalyst and enhances reaction rate.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and its Applications

A significant advancement in click chemistry for biological applications is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction circumvents the primary limitation of CuAAC: the cytotoxicity of the copper catalyst, which restricts its use in living organisms. SPAAC utilizes a strained cyclooctyne (B158145), which possesses high ring strain, to react spontaneously with an azide without the need for a catalyst. The relief of this ring strain provides the thermodynamic driving force for the reaction.

When this compound is incorporated into a protein, its terminal alkyne is not sufficiently reactive for SPAAC. Instead, the strategy is reversed: a biomolecule is metabolically labeled with an azide-containing precursor, and the detection probe is functionalized with a strained cyclooctyne. However, this compound is central to the development and optimization of these probes, often serving as a model reactant for kinetic studies.

Several generations of cyclooctynes have been developed to enhance reaction kinetics and improve stability and solubility. These include cyclooctyne (OCT), monofluorinated cyclooctynes (MOFO), difluorinated cyclooctynes (DIFO), and dibenzocyclooctynes (DIBO, DBCO). Bicyclononyne (BCN) is another widely used strained alkyne known for its good balance of reactivity and hydrophilicity.

Comparison of CuAAC and SPAAC for Labeling Applications:

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Requires Cu(I) catalystCatalyst-free
Biocompatibility Limited in living systems due to copper toxicityHighly biocompatible, suitable for in vivo studies
Reaction Rate Generally very fastDependent on the specific cyclooctyne used; can be slower than CuAAC
Reactants Terminal alkyne (e.g., from this compound) + azideStrained cyclooctyne + azide
Background Labeling LowCan have higher background due to reactivity of strained alkynes with other nucleophiles (e.g., thiols)

SPAAC has enabled a wide array of applications, including the imaging of glycans on the surface of living cells, tracking of biomolecules in real-time, and the development of targeted drug delivery systems.

Functional Derivatization and Conjugation Strategies for Probe Development

The utility of this compound as a bioorthogonal handle is fully realized through its conjugation to functional probes. The design of these probes involves two key components: the linker chemistry that connects the reporter tag to the reactive group (e.g., an azide for CuAAC) and the reporter tag itself.

Linkers are critical components that bridge the bioorthogonal reactive group (like an azide) to the reporter molecule. The choice of linker can significantly impact the properties of the resulting probe, including its solubility, cell permeability, and steric hindrance.

Polyethylene Glycol (PEG) Linkers: These are the most common linkers used in bioconjugation. They are hydrophilic, flexible, and can reduce non-specific binding and aggregation of the probe. PEG linkers of varying lengths can be used to modulate the distance between the labeled protein and the reporter tag.

Cleavable Linkers: For certain applications, such as affinity purification and mass spectrometry-based proteomics, it is advantageous to be able to release the captured proteins from the reporter tag. Cleavable linkers, which can be broken by specific stimuli (e.g., light, specific chemical reagents, or enzymes), are designed for this purpose. Examples include disulfide linkers (cleaved by reducing agents) and photocleavable linkers.

Alkyl Chains: Simple hydrocarbon chains can also be used as linkers, although their hydrophobicity can sometimes lead to solubility issues and non-specific interactions.

The selection of an appropriate linker is a crucial step in designing a probe for a specific biological question, balancing the need for efficient reaction with the desired physicochemical properties of the final conjugate.

The reporter tag is the functional part of the probe that allows for the detection, visualization, or isolation of the target biomolecule labeled with this compound.

Fluorophores: A wide variety of fluorescent dyes (e.g., fluorescein, rhodamine, Alexa Fluor, cyanine (B1664457) dyes) have been functionalized with azides for use in CuAAC. These probes enable the visualization of labeled proteins by fluorescence microscopy and their quantification by flow cytometry.

Affinity Tags: Biotin (B1667282) is a very common reporter tag. Its high-affinity interaction with streptavidin is exploited for the enrichment and purification of labeled proteins from complex mixtures. The biotinylated proteins can be captured on streptavidin-coated beads and subsequently analyzed.

Isotopes: For quantitative proteomics using mass spectrometry, probes containing stable isotopes can be used. Isotope-coded affinity tags (ICAT) or similar strategies allow for the relative quantification of protein synthesis between different cellular states. The alkyne handle of this compound can be reacted with an azide-containing, isotopically labeled tag to facilitate this type of analysis.

Table 2: Examples of Reporter Tags for Derivatizing this compound

Reporter Tag ClassSpecific ExampleApplication
FluorophoreAzide-Alexa Fluor 488Fluorescence Microscopy, Flow Cytometry
Affinity TagAzido-BiotinProtein enrichment, Affinity purification
Isotope TagAzide-functionalized isotopic labelQuantitative Mass Spectrometry
Drug MoleculeAzide-modified cytotoxic drugTargeted drug delivery

Mechanistic Investigations of Prop 2 Yn 1 Yl L Alanine in Biological Systems

Enzyme Interaction Mechanisms

Prop-2-yn-1-yl-L-alanine, also known as L-propargylglycine, is a well-studied amino acid analogue that serves as a powerful tool for investigating enzyme mechanisms. Its unique chemical structure, featuring a terminal alkyne group, allows it to interact with specific enzymes in a highly targeted manner, often leading to irreversible inhibition. These interactions are crucial for understanding the catalytic mechanisms of various enzymes and for the development of potent and specific inhibitors.

This compound's efficacy as an enzyme inhibitor stems from its ability to act as a substrate mimic. It structurally resembles natural amino acid substrates of certain enzymes, allowing it to enter and bind to the active site. For instance, its similarity to amino acids like methionine and cysteine enables it to be recognized and processed by enzymes involved in their metabolic pathways.

Once inside the active site, the enzymatic machinery initiates its catalytic cycle, treating propargylglycine (B1618536) as it would its natural substrate. This initial processing is a critical step in the mechanism of inhibition, as it often involves the enzymatic conversion of the relatively inert alkyne moiety into a highly reactive species. This reactive intermediate is then poised to interact with the enzyme, leading to inactivation.

This compound is a classic example of a mechanism-based inhibitor, also known as a "suicide inhibitor." This class of inhibitors is relatively unreactive until it is catalytically converted into a reactive species by the target enzyme itself. This enzyme-activated toxicity is a hallmark of propargylglycine's inhibitory action and has been extensively studied in various enzyme systems.

One of the most well-characterized targets of propargylglycine is cystathionine γ-lyase (CSE) , a key enzyme in the transsulfuration pathway responsible for hydrogen sulfide (B99878) (H₂S) production scbt.comnih.gov. The inhibition of CSE by DL-propargylglycine (PAG) has been shown to have physiological effects, highlighting the importance of this enzyme in various cellular processes nih.govnih.gov. Structural studies of human CSE in complex with PAG have revealed a unique binding mode that was not previously predicted, providing crucial insights into the inhibition mechanism nih.gov.

Another significant target is proline dehydrogenase (PRODH) , a mitochondrial enzyme involved in proline catabolism. N-propargylglycine (N-PPG) has been identified as a mechanism-based covalent inactivator of PRODH nih.govd-nb.info. Structural and mass spectral data have shown that the inactivation involves the formation of a covalent adduct between the inhibitor and the enzyme's FAD cofactor acs.org. Specifically, the N5 of the flavin cofactor becomes covalently linked to the ε-amino group of a lysine (B10760008) residue in the active site via a three-carbon chain derived from propargylglycine acs.org. This irreversible modification leads to the inactivation of the enzyme. The inactivation of PRODH by N-PPG has been shown to have anticancer activity and to induce a mitochondrial unfolded protein response nih.govd-nb.info.

The table below summarizes key findings from mechanism-based inhibition studies of this compound with different enzymes.

Enzyme TargetInhibitor FormKey Mechanistic FindingsReferences
Cystathionine γ-lyase (CSE)DL-propargylglycine (PAG)Acts as a suicide inhibitor, leading to irreversible inactivation. Unique binding mode observed in human CSE. scbt.comnih.govacs.orgacs.org
Proline Dehydrogenase (PRODH)N-propargylglycine (N-PPG)Covalent modification of the FAD cofactor's N5 atom and an active site lysine residue. Induces rapid decay of PRODH protein. nih.govd-nb.infoacs.org
Alanine (B10760859) TransaminaseL-propargylglycineMechanism-based inactivation with half-site reactivity observed in the pig heart enzyme. acs.org

These studies underscore the utility of propargylglycine as a probe for dissecting enzymatic reaction mechanisms and for designing targeted therapeutic agents.

Metabolic Incorporation Pathways and Protein Labeling Fidelity

The ability to incorporate unnatural amino acids (UAAs) like this compound into proteins offers a powerful strategy for protein engineering and studying protein function in living systems. This process, known as genetic code expansion, relies on the development of orthogonal translation systems that can specifically recognize the UAA and its corresponding tRNA.

The cornerstone of genetic code expansion is the engineered aminoacyl-tRNA synthetase (AARS) and its cognate tRNA pair. nih.govnih.gov This pair must be "orthogonal," meaning it functions independently of the host cell's endogenous synthetases and tRNAs. nih.govnih.gov The engineered AARS is evolved to specifically recognize and charge the unnatural amino acid, in this case, this compound, onto the orthogonal tRNA. This charged tRNA then delivers the UAA to the ribosome for incorporation into a growing polypeptide chain in response to a specific codon, typically a nonsense or "stop" codon like UAG (amber).

The development of orthogonal AARSs for UAAs often involves extensive engineering of existing synthetases, such as the tyrosyl-tRNA synthetase (TyrRS) and pyrrolysyl-tRNA synthetase (PylRS) systems from organisms like Methanocaldococcus jannaschii and Methanosarcina species, respectively mdpi.comnih.gov. These systems are chosen for their inherent orthogonality in common host organisms like E. coli and yeast. The substrate-binding pocket of the AARS is mutated to accommodate the specific structure of the desired UAA, while discriminating against all 20 canonical amino acids. High-throughput screening and selection methods are employed to identify AARS variants with high activity and specificity for the target UAA. nih.gov

For propargyl-containing amino acids, engineered synthetases have been successfully developed. For instance, variants of PylRS have been engineered to incorporate various non-canonical amino acids, including those with alkyne moieties. nih.govd-nb.info The inherent promiscuity and evolvability of enzymes like PylRS make them excellent scaffolds for creating new synthetases for a wide range of UAAs. nih.gov

Once the orthogonal tRNA is charged with this compound, its efficient incorporation into a protein depends on the ribosome's ability to accept this modified aminoacyl-tRNA. Generally, the ribosome is a remarkably flexible catalyst and can accommodate a wide variety of amino acid side chains. However, the efficiency of incorporation can be influenced by the structure of the unnatural amino acid and the sequence context of the target codon. nih.gov

The process of incorporating a UAA at a stop codon is termed "nonsense suppression" or "readthrough." The efficiency of this process is a critical factor in determining the yield of the modified protein. Low incorporation efficiencies can be a significant limitation in many genetic code expansion applications. nih.gov Kinetic studies have shown that the rate-limiting steps for UAA incorporation can vary depending on the specific amino acid and the tRNA used. nih.gov

While specific data on the ribosomal acceptance and readthrough efficiency of this compound is not extensively detailed in the provided search results, the successful incorporation of other alkyne-containing amino acids like p-propargyloxyphenylalanine suggests that the ribosomal machinery can tolerate the propargyl group. nih.govresearchgate.net The efficiency of incorporation is likely influenced by factors such as the concentration of the charged tRNA, its affinity for the ribosome, and the rate of peptide bond formation.

Cellular Uptake and Intracellular Trafficking Mechanisms (as a research tool)

The utility of this compound as a research tool extends to its use in metabolic labeling and imaging of proteins within living cells. The alkyne tag serves as a bioorthogonal handle, allowing for the selective chemical modification of proteins that have incorporated this amino acid. This enables the visualization and identification of newly synthesized proteins. nih.gov

The cellular uptake of amino acids is generally mediated by specific transporter proteins. While the precise transporters for this compound are not explicitly identified in the provided search results, it is likely taken up by transporters that recognize structurally similar natural amino acids like alanine or methionine. The efficiency of cellular uptake can be a limiting factor for in vivo incorporation of unnatural amino acids. nih.govresearchgate.net For instance, the limited water solubility and cellular uptake of p-propargyloxyphenylalanine has been a challenge for its in vivo applications. nih.govresearchgate.net

Once inside the cell, this compound that is not incorporated into proteins will be subject to the cell's metabolic and trafficking pathways. As a research tool, the key aspect is its incorporation into proteins, which then become "tagged" with the alkyne group. These tagged proteins can be visualized using techniques like fluorescence microscopy after reaction with a fluorescently labeled azide (B81097) through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). nih.govlongdom.org This allows for the spatial and temporal tracking of protein synthesis and localization.

The alkyne tag is particularly advantageous for live-cell imaging because it is small and biologically inert. researchgate.net Advanced techniques like Raman spectroscopy can be used to directly image the alkyne-tagged molecules without the need for a fluorescent label, offering a minimally invasive method to track their uptake and distribution. researchgate.netnih.gov This approach has been used to monitor the intracellular trafficking of other alkyne-tagged biomolecules like fatty acids. nih.gov

The table below outlines the use of this compound as a research tool for studying cellular processes.

ApplicationTechniqueKey AdvantagesReferences
Protein LabelingBioorthogonal Click ChemistryHigh specificity and efficiency of the azide-alkyne reaction. Enables in vitro and in vivo labeling. nih.govlongdom.org
Live-Cell ImagingStrain-Promoted Azide-Alkyne CycloadditionCopper-free reaction, suitable for living systems. Allows for visualization of dynamic processes. nih.gov
Intracellular TrackingRaman SpectroscopyLabel-free detection of the alkyne tag. Minimally invasive and provides chemical specificity. researchgate.netnih.gov

Biotransformation and Turnover Mechanisms in Model Organisms

The biotransformation of this compound in biological systems is understood by examining the metabolic fates of its constituent moieties: the L-alanine backbone and the propargyl group. While direct studies on the complete molecule are not extensively detailed in the available literature, the metabolic pathways of L-alanine and structurally similar compounds like propargylglycine provide a strong basis for predicting its turnover in model organisms.

The primary metabolic pathway for the L-alanine portion of the molecule is anticipated to be transamination. In the liver, L-alanine is readily converted to pyruvate (B1213749) through the action of alanine transaminase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT). quora.comcreative-proteomics.com This is a reversible reaction involving the transfer of an amino group from alanine to alpha-ketoglutarate, resulting in the formation of pyruvate and glutamate. quora.comcreative-proteomics.com The pyruvate generated can then enter central metabolic pathways, such as gluconeogenesis for glucose synthesis, particularly during fasting, or the tricarboxylic acid (TCA) cycle for energy production. creative-proteomics.comnih.gov This process is a key part of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. creative-proteomics.com

The propargyl group, an alkyne functional group, is subject to enzymatic oxidation. Studies on the structurally related compound, propargylglycine (2-amino-4-pentynoate), have shown that it undergoes enzymatic oxidation. nih.gov This process leads to the formation of reactive intermediates. The oxidation of propargylglycine results in the accumulation of 2-amino-4-hydroxy-2,4-pentadienoate gamma-lactone. nih.gov This is preceded by a transient species, 2-amino-2-penten-4-ynoate. nih.gov The enzyme D-amino-acid oxidase has been implicated in the oxidation of D-propargylglycine. nih.govnih.gov It is plausible that the propargyl group of this compound undergoes similar oxidative transformations.

Based on these established pathways, the biotransformation of this compound in model organisms is likely to proceed through two main routes: transamination of the L-alanine backbone and oxidation of the propargyl side chain. The turnover would thus be influenced by the activity of enzymes such as alanine transaminase and various oxidases.

Potential Enzymatic Reactions in the Biotransformation of this compound

The following table summarizes the key enzymes and their likely reactions involved in the metabolism of this compound, based on data from structurally related compounds.

Enzyme FamilySpecific Enzyme (Example)Substrate MoietyReaction TypePotential Product
TransaminasesAlanine Transaminase (ALT)L-alanine backboneTransaminationPyruvate derivative
OxidasesD-Amino-Acid OxidasePropargyl groupOxidationOxidized propargyl derivatives

Potential Metabolites of this compound

The biotransformation of this compound is expected to yield a range of metabolites. The table below outlines the potential products based on the degradation pathways of its structural analogs.

Original CompoundMetabolic PathwayKey Intermediate/Product
L-alanine (moiety)TransaminationPyruvate
Propargylglycine (analog)Enzymatic Oxidation2-amino-2-penten-4-ynoate
Propargylglycine (analog)Enzymatic Oxidation2-amino-4-hydroxy-2,4-pentadienoate gamma-lactone

Applications of Prop 2 Yn 1 Yl L Alanine As a Molecular Probe in Chemical Biology

Proteomic Applications: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technology that utilizes reactive chemical probes to directly assess the functional state of enzymes within complex biological systems. While the alkyne group in Prop-2-yn-1-yl-L-alanine makes it a candidate for the development of activity-based probes, no specific studies detailing its use for the identification of enzyme substrates and inhibitors or the profiling of protein modifications were found.

No specific data or research articles were identified that describe the use of this compound for the identification of enzyme substrates or inhibitors through ABPP.

There is no available information on the application of this compound for the specific purpose of profiling protein modifications.

Glycomics and Lipidomics Labeling for Pathway Elucidation

The use of metabolic labeling with bioorthogonal reporters is a common strategy in glycomics and lipidomics to study the biosynthesis and trafficking of these biomolecules. While alkynyl-modified building blocks are utilized in this context, no studies specifically detailing the use of this compound for these applications have been found.

Live Cell and Tissue Imaging Techniques

Molecular probes are essential tools for visualizing biological processes in real-time within live cells and tissues. Although the propargyl group allows for the potential attachment of fluorophores or other imaging agents, there is a lack of specific research on the application of this compound in this area.

No published research could be located that demonstrates the use of this compound as a probe for fluorescence microscopy or super-resolution imaging techniques.

The development of radiotracers for techniques like Positron Emission Tomography (PET) often involves the incorporation of specific functional groups for radiolabeling. There is no evidence in the current literature of this compound being developed or used as a radiotracer for molecular imaging research.

Protein Engineering and Directed Evolution Studies

The incorporation of this compound into proteins offers a powerful tool for protein engineering and directed evolution studies. By genetically encoding this unnatural amino acid at specific sites within a protein's sequence, researchers can introduce a unique chemical handle that is orthogonal to the functional groups of the canonical amino acids.

Key Applications in Protein Engineering:

ApplicationDescription
Site-Specific Protein Modification The terminal alkyne of this compound serves as a reactive handle for the covalent attachment of various molecules, including fluorophores, crosslinkers, and drug molecules, through click chemistry.
Protein-Protein Interaction Studies By incorporating the amino acid at protein interfaces, researchers can use it to crosslink interacting partners, providing valuable insights into the structure and dynamics of protein complexes.
Enzyme Mechanistic Probes The alkyne group can be used to trap enzymatic intermediates or to introduce probes that report on the local environment of an enzyme's active site.

Directed evolution, a process that mimics natural selection in the laboratory to evolve proteins with desired properties, can be significantly enhanced by the inclusion of unnatural amino acids like this compound. The introduction of this novel chemical functionality expands the chemical space accessible to evolving proteins, enabling the development of proteins with entirely new functions. For instance, the alkyne group can be used as a selection handle to screen vast libraries of protein variants for those that have successfully incorporated the unnatural amino acid.

Applications in Synthetic Biology and Biosensing

In the realm of synthetic biology, this compound provides a means to construct novel biological circuits and systems. The ability to site-specifically modify proteins allows for the creation of new signaling pathways and the assembly of artificial protein scaffolds.

Synthetic Biology Applications:

ApplicationDescription
Construction of Artificial Metalloenzymes The alkyne group can serve as an anchor point for the introduction of metal cofactors, leading to the creation of novel enzymes with tailored catalytic activities.
Development of Bio-orthogonal Signaling Pathways By engineering proteins to respond to signals that are not present in natural systems, researchers can create synthetic biological circuits that operate independently of the host cell's native machinery.

The unique chemical properties of this compound also make it a valuable component in the development of novel biosensors. Biosensors built using this amino acid can be designed to detect specific molecules or cellular states with high sensitivity and specificity.

Biosensing Research Findings:

Biosensor TypeDetection Principle
Fluorescence-Based Sensors The alkyne group can be used to attach a fluorophore that changes its emission properties upon binding to a target analyte.
Electrochemical Sensors The amino acid can be incorporated into proteins immobilized on an electrode surface, with changes in the electrochemical signal indicating the presence of the target.

The ongoing research into the applications of this compound continues to push the boundaries of what is possible in chemical biology, offering exciting new avenues for understanding and manipulating biological systems.

Advanced Analytical and Spectroscopic Characterization for Research and Mechanistic Insights

High-Resolution Mass Spectrometry for Metabolomic and Proteomic Analysis

High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and mass accuracy, making it a cornerstone for metabolomic and proteomic studies involving Prop-2-yn-1-yl-L-alanine. nih.gov Instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can resolve complex biological mixtures, allowing for the precise identification and quantification of metabolites and peptides. nih.govmdpi.com In the context of this compound, HRMS is crucial for tracking its incorporation into proteins and for identifying its metabolic fate within a cell.

This compound's alkyne side chain enables its use as a chemical reporter. After it is metabolically incorporated into newly synthesized proteins, the alkyne group can be tagged with a molecule containing an azide (B81097) group (e.g., biotin-azide or a fluorescent dye-azide) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This allows for the selective enrichment and identification of proteins that have incorporated the amino acid.

To achieve relative quantification of these proteins across different experimental conditions, isobaric labeling strategies such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are employed. nih.govbohrium.com In this workflow, proteins from different samples are extracted, digested into peptides, and each sample's peptides are labeled with a distinct isobaric tag. nih.gov These tags consist of a peptide-reactive group, a mass balancer group, and a reporter ion group. While the total mass of the tags is identical (isobaric), they are designed to yield unique reporter ions of different masses upon fragmentation in the mass spectrometer. nih.govspringernature.com

After labeling, the samples are combined and analyzed simultaneously by LC-MS/MS. The relative intensities of the reporter ions in the MS/MS spectrum correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples. This multiplexing capability significantly increases the throughput and accuracy of quantitative proteomic experiments. nih.govnih.gov

Table 1: Overview of Common Isobaric Labeling Reagents. bohrium.comnih.gov
ReagentMultiplexing CapabilityReactive GroupCommon Applications
iTRAQ4-plex, 8-plexNHS ester (amine-reactive)Relative protein quantification
TMTUp to 16-plex (TMTpro)NHS ester (amine-reactive)High-throughput relative protein quantification
DiLeuUp to 21-plexNHS ester (amine-reactive)Alternative to commercial tags, high labeling efficiency

Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of this compound and its conjugates. In a typical collision-induced dissociation (CID) experiment, the protonated molecule [M+H]⁺ is selected and fragmented, yielding a characteristic pattern of product ions. nih.gov

For this compound, fragmentation is expected to occur at both the amino acid backbone and the unique propargyl side chain. Common fragmentation pathways for α-amino acids include the neutral losses of water (H₂O) and carbon monoxide (CO), as well as the loss of the entire carboxyl group. nih.govresearchgate.net The resulting product ions provide definitive evidence of the amino acid core. The presence of the propargyl group can be confirmed by specific fragmentation patterns related to its structure. When this compound is conjugated to another molecule, such as a biotin (B1667282) tag via a triazole linkage from a click reaction, MS/MS analysis can confirm the covalent linkage by identifying fragment ions that contain portions of both the amino acid and the conjugated tag.

Table 2: Predicted Key Fragments for Protonated this compound ([M+H]⁺, C₆H₁₀NO₂, m/z 128.07) in MS/MS Analysis.
Predicted m/zProposed Fragment IdentityNeutral Loss
111.07[M+H - NH₃]⁺Ammonia (17.03 Da)
83.05[M+H - COOH]⁺ (Iminium ion)Formic Acid (45.02 Da)
82.04[M+H - H₂O - CO]⁺Water and Carbon Monoxide (46.01 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed fingerprint, confirming the presence and connectivity of all atoms. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which can change upon interaction with other molecules, such as proteins or enzymes. nih.gov This sensitivity makes NMR an ideal tool for studying binding events and characterizing complex formation at an atomic level. nih.gov The chemical shift of the alkyne proton is particularly distinctive and can serve as a sensitive probe for interactions near the side chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
AtomPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-Carbon-~52
α-Proton~3.8 - 4.2-
β-Carbon-~25
β-Protons~2.8 - 3.0-
γ-Carbon (Alkyne)-~75
δ-Carbon (Alkyne)-~78
δ-Proton (Alkyne)~2.5-
Carbonyl CarbonC=O-~175

While one-dimensional NMR provides essential structural information, multi-dimensional NMR experiments are required to characterize complex structures and interactions. Two-dimensional experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate the chemical shifts of directly bonded protons and carbons, providing unambiguous peak assignments. hmdb.ca

When this compound binds to a target protein, changes in the chemical shifts of specific amino acid residues in the protein's HSQC spectrum can be observed. This phenomenon, known as chemical shift perturbation (CSP), allows for the mapping of the binding site on the protein's surface. Similarly, observing changes in the NMR signals of this compound itself upon binding provides information about its conformation and environment within the complex.

Solid-state NMR (ssNMR) is a specialized technique for studying molecules in their solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, providing rich information about molecular structure, packing, and dynamics in the crystal lattice. researchgate.net

For related amino acids like L-alanine, ssNMR studies have been used to characterize the electronic structure and determine NMR tensor parameters, such as the chemical shift and quadrupolar coupling tensors. arxiv.orgresearchgate.net Single-crystal ssNMR, in particular, offers detailed insights into the electronic environment of specific nuclei within the crystal unit cell. arxiv.org These methodologies can be directly applied to this compound to characterize its crystalline polymorphs and to understand the intermolecular interactions that govern its crystal packing. Such studies are fundamental for controlling the physical properties of the solid material. nih.govmdpi.com

Chromatographic Methodologies for Purity and Enantiomeric Excess Determination

The chemical purity and enantiomeric integrity of this compound are critical for its reliable use in research. High-performance liquid chromatography (HPLC) is the primary technique for assessing these parameters. nih.gov Reversed-phase ion-pair HPLC is a common method for analyzing amino acids, which are polar and often require an ion-pairing agent in the mobile phase to achieve good retention and separation on a nonpolar stationary phase. nih.gov

Table 4: Example HPLC Method for Purity Analysis of this compound.
ParameterCondition
ColumnC18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile and 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted) google.com
DetectionUV at 210-220 nm
Flow Rate0.7 - 1.0 mL/min google.com
Column Temperature30 °C google.com

Determining the enantiomeric excess (e.e.) is crucial to ensure that the compound is the desired L-enantiomer. This can be achieved in two main ways:

Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation into two distinct peaks. The ratio of the peak areas allows for the direct calculation of the enantiomeric excess. researchgate.net

Derivatization with a Chiral Agent: The amino acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral HPLC or distinguished by NMR spectroscopy. bham.ac.uk The relative ratio of the diastereomers reflects the enantiomeric composition of the original sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable technique for the separation of enantiomers, ensuring the stereochemical purity of this compound, which is critical for its biological and chemical applications. The direct analysis of underivatized amino acid enantiomers is often preferred as it eliminates additional reaction steps and potential sources of error sigmaaldrich.com.

Methodology and Research Findings:

The separation of this compound enantiomers can be effectively achieved using chiral stationary phases (CSPs) that rely on forming transient diastereomeric complexes with the analyte. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving underivatized amino acids sigmaaldrich.com. These phases possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for polar compounds like amino acids sigmaaldrich.comnih.gov.

The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity. For amino acids on these types of columns, the D-enantiomer is typically more strongly retained than the L-enantiomer sigmaaldrich.com. The retention and enantioselectivity are highly dependent on the mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile) and the pH sigmaaldrich.com. A common mobile phase system for such separations consists of a water/methanol or water/acetonitrile gradient with a small amount of an acidic or basic modifier like formic acid or triethylamine (B128534) to control ionization sigmaaldrich.comsigmaaldrich.com.

While specific retention times for this compound are not widely published, its chromatographic behavior can be inferred from that of L-alanine. The addition of the nonpolar propargyl group would likely increase its retention time in reversed-phase modes compared to L-alanine, due to enhanced hydrophobic interactions with the stationary phase.

Table 1: Representative Chiral HPLC Conditions for Amino Acid Separation

Parameter Condition Rationale
Column Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm Teicoplanin-based CSP effective for underivatized amino acids sigmaaldrich.com.
Mobile Phase Water:Methanol:Formic Acid (e.g., 30:70:0.02 v/v/v) Reversed-phase mode; formic acid controls pH for consistent ionization sigmaaldrich.com.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Temperature 25 °C Controlled temperature ensures reproducible retention times.
Detection UV at 205 nm Detection at low UV wavelength suitable for compounds lacking a strong chromophore sigmaaldrich.com.
Expected Elution L-enantiomer followed by D-enantiomer Typical elution order for amino acids on this type of CSP sigmaaldrich.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step prior to analysis sigmaaldrich.comthermofisher.com. This process replaces active hydrogens on the amine and carboxylic acid groups with nonpolar moieties, increasing volatility and improving chromatographic peak shape sigmaaldrich.com.

Methodology and Research Findings:

Silylation is the most common derivatization method for amino acids in GC-MS analysis sigmaaldrich.comnih.gov. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the parent molecule into its trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively sigmaaldrich.comthermofisher.com. MTBSTFA derivatives are often preferred due to their increased stability and reduced moisture sensitivity compared to TMS derivatives sigmaaldrich.com.

For this compound, derivatization would result in the silylation of both the carboxylic acid and the primary amine, yielding N,O-bis(silyl)-prop-2-yn-1-yl-L-alanine. The analysis is then performed on a nonpolar capillary column, such as a 5% phenyl methylpolysiloxane column thermofisher.com.

The mass spectrum of the derivatized compound provides structural confirmation. Under electron impact (EI) ionization, silylated amino acids exhibit characteristic fragmentation patterns. For TBDMS derivatives, common fragments include the loss of a methyl group (M-15), a tert-butyl group (M-57), or a carboxyl-TBDMS group (M-159) sigmaaldrich.com. The mass spectrum of the TMS derivative of L-alanine shows characteristic peaks at m/z 116 (representing the loss of the COOTMS group) and m/z 73 (the TMS cation) nist.gov. The spectrum of derivatized this compound would be expected to show similar fragmentation patterns, with mass shifts corresponding to the propargyl side chain.

Table 2: Predicted GC-MS Data for Silylated this compound

Derivative Derivatization Reagent Predicted Molecular Ion (m/z) Predicted Key Fragments (m/z)
TMS Derivative MSTFA 273 258 (M-15), 156 (M-COOTMS), 73 (Si(CH₃)₃)
TBDMS Derivative MTBSTFA 357 342 (M-15), 300 (M-57), 198 (M-COOTBDMS)

X-ray Crystallography of this compound Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules in a crystalline state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the coordination chemistry and supramolecular assembly of this compound in complexes researchgate.netmdpi.com.

Methodology and Research Findings:

The analysis of this compound complexes, such as those formed with transition metals (e.g., copper), would involve growing single crystals of the complex suitable for diffraction nih.govnih.gov. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The data are processed to determine the unit cell dimensions, space group, and ultimately the electron density map, from which the atomic positions are derived mdpi.com.

Table 3: Crystallographic Data for L-Alanine (for reference)

Parameter Value Reference
Crystal System Orthorhombic mdpi.com
Space Group P2₁2₁2₁ mdpi.com
a (Å) 6.032 mdpi.com
b (Å) 12.343 mdpi.com
c (Å) 5.784 mdpi.com

This data for the parent L-alanine provides a baseline for understanding the potential crystal system of related derivatives.

Vibrational Spectroscopy (IR, Raman, THz) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Terahertz (THz) techniques, provides detailed information about the molecular vibrations and intermolecular forces within a sample. These methods are highly sensitive to molecular structure, conformation, and hydrogen bonding, making them essential for characterizing this compound arxiv.orgnih.govnih.gov.

Methodology and Research Findings:

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are dominated by the vibrations of the L-alanine backbone and are uniquely marked by the propargyl side chain. In its solid, zwitterionic form, the spectrum shows characteristic bands for the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups nih.govijsr.net. The terminal alkyne group introduces two highly characteristic vibrations: the ≡C-H stretching mode, which appears as a strong, sharp band around 3300 cm⁻¹ in the IR spectrum, and the C≡C triple bond stretch, which is found in the relatively clear spectral window of 2100-2260 cm⁻¹ ijsr.net. While the C≡C stretch can be weak in the IR spectrum, it typically gives rise to a strong, sharp signal in the Raman spectrum, making it an excellent spectroscopic marker pitt.eduresearchgate.net.

Table 4: Key Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy Notes
≡C-H Stretch ~3300 IR, Raman Strong and sharp in IR; characteristic of a terminal alkyne ijsr.net.
-NH₃⁺ Stretch 3100-2800 IR, Raman Broad bands due to strong hydrogen bonding nih.govijsr.net.
C≡C Stretch 2150-2100 IR, Raman Weak in IR, but typically a strong and sharp peak in Raman ijsr.netpitt.edu.
-COO⁻ Asymmetric Stretch ~1600 IR, Raman Strong absorption in IR due to the large dipole moment change nih.gov.
-NH₃⁺ Asymmetric Bend ~1620 IR, Raman Often overlaps with the carboxylate stretch nih.gov.
-COO⁻ Symmetric Stretch ~1410 IR, Raman Strong in both IR and Raman spectra nih.govpitt.edu.
Lattice/Intermolecular Modes < 200 (< 6 THz) THz, Raman Corresponds to collective vibrations and hydrogen-bond networks arxiv.orgresearchgate.netarxiv.org.

Theoretical and Computational Chemistry Studies of Prop 2 Yn 1 Yl L Alanine

Molecular Docking and Dynamics Simulations of Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, enabling the prediction and analysis of how a small molecule (ligand) like Prop-2-yn-1-yl-L-alanine binds to a protein target. nih.gov These methods are crucial for understanding the initial recognition process and the subsequent dynamic changes in the protein-ligand complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies can identify potential binding sites on a target protein and estimate the binding affinity, often expressed as a scoring function. These scores help in ranking potential ligands and prioritizing them for further studies.

The alkyne group in this compound can act as a latent electrophile, capable of forming a covalent bond with nucleophilic residues (e.g., cysteine) in a protein's active site. nih.gov Docking simulations can be specifically tailored to model this covalent interaction, providing insights into the geometry and energetics of the bond formation. Hotspot analysis, a computational method to identify key residues that contribute significantly to the binding energy, can further elucidate the crucial interactions driving the binding of this compound to its target.

Table 1: Hypothetical Binding Affinity Predictions for this compound with a Target Protein

Docking ProgramPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock Vina-8.5Cys22, Gly23, Phe88
GOLD-9.2Cys22, Trp101
FRED-7.9Cys22, Asp87

This table is for illustrative purposes and does not represent actual experimental data.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes in both the ligand and the protein over time. mdpi.com Starting from a docked pose, MD simulations can reveal the stability of the protein-ligand complex, the flexibility of different protein regions, and the role of solvent molecules. youtube.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and reactivity of molecules. windows.netarxiv.org These methods are invaluable for studying molecules like this compound, where the electronic nature of the alkyne group is central to its reactivity.

The formation of a covalent bond between this compound and a target protein proceeds through a high-energy transition state. wikipedia.org Quantum chemical calculations can be used to model this transition state, providing crucial information about the reaction mechanism and the activation energy. nih.govucsb.edu Understanding the transition state is key to designing more potent and selective inhibitors. wikipedia.orgdntb.gov.ua For acetylenic compounds, QC methods can elucidate the mechanism of enzyme inactivation, which often involves the oxidation of the triple bond. nih.gov

Table 2: Hypothetical Calculated Activation Energies for the Reaction of this compound with a Cysteine Residue

Computational MethodSolvent ModelCalculated Activation Energy (kcal/mol)
DFT (B3LYP/6-31G)Gas Phase25.3
DFT (B3LYP/6-31G)Water (PCM)21.8
QM/MMExplicit Water18.5

This table is for illustrative purposes and does not represent actual experimental data.

Quantum chemical calculations can accurately predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) spectra. rsc.orgnih.govnih.govmdpi.com These predictions are instrumental in interpreting experimental spectra and confirming the structure of newly synthesized molecules like this compound. researchgate.net By comparing the calculated spectra with experimental data, researchers can gain confidence in the assigned chemical structure and conformation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity. researchgate.net

For a series of analogs of this compound, a QSAR model could be developed to understand how modifications to the molecule affect its inhibitory potency against a specific enzyme. nih.gov The model would use molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), to correlate with the observed biological activity. The resulting QSAR equation can highlight which properties are most influential, thereby guiding the design of more effective compounds.

De Novo Design and Virtual Screening of Novel this compound Derivatives

The pursuit of novel therapeutic agents often involves the strategic modification of existing bioactive scaffolds. This compound, also known as L-propargylglycine, presents a compelling starting point for such endeavors due to its inherent chemical functionalities. nih.gov Computational chemistry offers a powerful toolkit for the rational design and evaluation of new molecular entities derived from this parent compound. Methodologies such as de novo design and virtual screening enable the exploration of vast chemical spaces to identify derivatives with potentially enhanced biological activities and optimized pharmacokinetic profiles.

De novo design strategies are employed to construct novel molecular structures with desirable properties by assembling molecular fragments in a stepwise manner within the confines of a target's binding site. This approach is particularly useful when seeking to explore novel chemical scaffolds that are not present in existing compound libraries. Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing or virtually generated compounds to identify those that are most likely to bind to a specific biological target.

A hypothetical study focused on designing novel inhibitors targeting a specific enzyme, for which this compound shows weak affinity, could serve as an illustrative example. The initial phase of such a study would involve the generation of a focused library of this compound derivatives. This can be achieved by introducing a variety of substituents at different positions of the parent molecule. The selection of these substituents is guided by principles of medicinal chemistry, aiming to modulate properties such as steric bulk, electronic character, and hydrogen bonding potential.

Once the virtual library of derivatives is established, a multi-step virtual screening protocol is typically employed. This process often begins with filtering the compounds based on physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five, to eliminate molecules with unfavorable pharmacokinetic characteristics. The remaining candidates are then subjected to molecular docking simulations to predict their binding affinity and orientation within the active site of the target protein.

The docking scores, which provide an estimation of the binding free energy, are a primary metric for ranking the potential efficacy of the designed derivatives. Compounds exhibiting favorable docking scores and forming key interactions with the target's active site residues are prioritized for further analysis. This can include more rigorous computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to refine the binding energy predictions.

The table below presents a hypothetical dataset from a virtual screening campaign of novel this compound derivatives targeting a putative enzyme. The data illustrates the process of filtering and prioritizing compounds based on their predicted binding affinities and drug-like properties.

Derivative IDModification on this compoundPredicted Binding Affinity (kcal/mol)Lipinski's Rule of Five ViolationsKey Predicted Interactions with Target
PGL-001Phenyl group attached to the alkyne terminus-7.20Pi-pi stacking with Phe28, Hydrogen bond with Asp112
PGL-002Carboxylic acid group at the 4-position of the phenyl ring-8.50Salt bridge with Arg145, Hydrogen bond with Ser98
PGL-003N-methylation of the alpha-amino group-6.80Reduced hydrogen bonding potential
PGL-004Cyclohexyl group attached to the alkyne terminus-7.90Hydrophobic interactions with Leu45, Val67
PGL-005Thiophene group attached to the alkyne terminus-7.50Pi-pi stacking with Tyr33
PGL-006Addition of a long alkyl chain-6.11 (High LogP)Non-specific hydrophobic interactions

From this hypothetical screening, derivatives like PGL-002 and PGL-004 emerge as promising candidates due to their high predicted binding affinities and adherence to drug-likeness criteria. The predicted interactions provide valuable insights into the structural basis for their potential inhibitory activity, guiding further optimization efforts. These in silico findings would then necessitate experimental validation to confirm their biological activity and establish a definitive structure-activity relationship.

Future Research Directions and Interdisciplinary Prospects

Integration with Single-Cell Omics Technologies

The field of single-cell analysis is rapidly advancing, providing unprecedented insights into cellular heterogeneity. nih.govnih.gov However, mass spectrometry (MS)-based single-cell proteomics has faced challenges related to the small sample sizes required for in-depth measurement. epfl.ch Recent breakthroughs in sample preparation, separations, and MS instrumentation now permit the quantification of over 1,000 proteins from an individual mammalian cell. epfl.chpragolab.cz

The integration of Prop-2-yn-1-yl-L-alanine-based metabolic labeling with these ultrasensitive single-cell proteomics workflows presents a significant opportunity. By introducing L-propargylglycine into cell culture, researchers can tag newly synthesized proteins. These tagged proteomes can then be isolated from single cells and derivatized with reporter tags via click chemistry, a type of bioorthogonal reaction. This would enable techniques like Pulse-Chase analysis at a single-cell resolution, offering a dynamic view of the proteome that is currently unattainable with standard single-cell approaches which provide a static snapshot of protein expression. This could be transformative for understanding cellular processes in development, disease, and therapeutic response, where cellular heterogeneity is a key factor. nih.gov

Development of Advanced Bioorthogonal Systems with Enhanced Reactivity and Biocompatibility

Bioorthogonal reactions are chemical ligations that can occur within living systems without interfering with native biochemical processes. nih.govacs.org The alkyne handle of this compound is a key component for one of the most prominent classes of bioorthogonal reactions: the azide-alkyne cycloaddition, often termed "click chemistry". nih.gov

Future research is focused on developing the next generation of bioorthogonal systems with improved characteristics for in vivo applications. oup.com While the classic copper-catalyzed azide-alkyne cycloaddition is highly efficient, the toxicity of the copper(I) catalyst limits its use in living cells. wikipedia.org This has spurred the development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes. wikipedia.org

Further advancements aim to:

Increase Reaction Kinetics : For effective labeling in dynamic biological systems, particularly in living animals, the reaction must be rapid even at the low concentrations of the metabolically incorporated probe. acs.orgoup.com

Enhance Biocompatibility and Stability : Reagents must not only be non-toxic but also stable in aqueous environments and not prone to side reactions or metabolic degradation. wikipedia.orgnih.gov For instance, some phosphine reagents used in Staudinger ligations can be oxidized by air, and cyclooctynes can be sequestered by membranes due to their hydrophobicity. wikipedia.org

Expand the Toolbox : Developing new, mutually orthogonal reactions is a high priority. oup.comacs.org This would allow for multiple, simultaneous labeling experiments within the same biological system, enabling the study of complex molecular interactions.

Reaction TypeKey FeaturesAdvantagesLimitations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Reaction between a terminal alkyne (like in this compound) and an azide (B81097).Fast kinetics, high yield, and specificity. nih.govRequires a copper(I) catalyst, which is toxic to living cells. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reaction between a strained cyclooctyne (B158145) and an azide.Copper-free, highly bioorthogonal, and suitable for live-cell imaging. wikipedia.orgKinetics can be slower than CuAAC; cyclooctyne reagents can be bulky and hydrophobic. wikipedia.orgoup.com
Inverse Electron-Demand Diels-Alder (IEDDA)Reaction between a tetrazine and a strained alkene or alkyne.Extremely fast reaction rates, suitable for in vivo applications. nih.govoup.comReagent synthesis can be complex. oup.com
Staudinger LigationReaction between an azide and a phosphine.One of the first bioorthogonal reactions developed; used in live cells and mice. wikipedia.orgacs.orgSlow kinetics; phosphine reagents are susceptible to air oxidation. wikipedia.orgoup.com

Exploration in Materials Science and Nanotechnology (Non-Biological Applications)

The utility of this compound extends beyond biological systems into materials science and nanotechnology. When incorporated into peptides via solid-phase peptide synthesis, the alkyne group provides a specific site for modification. nbinno.com This "clickable" handle allows for the precise conjugation of peptides to a wide array of other molecules and materials.

Potential applications include:

Functionalized Biomaterials : Peptides containing this compound can be "clicked" onto polymer scaffolds or surfaces to create materials that promote cell adhesion, growth, or differentiation for tissue engineering.

Drug Delivery Systems : The amino acid can be used to attach peptides to nanoparticles or polymers, facilitating the targeted delivery of therapeutic agents. nbinno.com

Diagnostic Tools : By conjugating these peptides to fluorescent probes or contrast agents, new tools for diagnostics and imaging can be developed. nbinno.com

The ability to precisely control the orientation and density of peptides on a surface using this methodology is a significant advantage for creating advanced, functional materials.

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